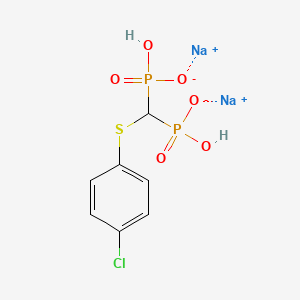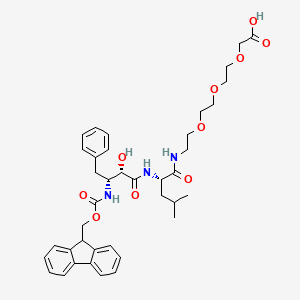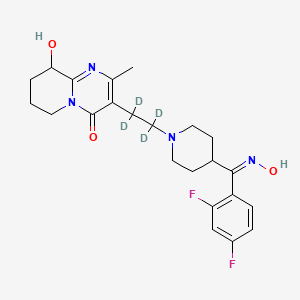
(S)-Remdesivir-alanine-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Remdesivir-alanine-D4 is a derivative of Remdesivir, an antiviral medication that has gained prominence for its use in treating viral infections, particularly COVID-19. The compound this compound is a labeled version of Remdesivir, where the alanine moiety is isotopically labeled with deuterium (D4). This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Remdesivir-alanine-D4 involves multiple steps, starting from the basic building blocks of Remdesivir. The key steps include the incorporation of the alanine moiety and its subsequent labeling with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may also involve catalytic hydrogenation and other standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. Quality control measures are stringent to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
(S)-Remdesivir-alanine-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different pharmacological properties.
科学的研究の応用
(S)-Remdesivir-alanine-D4 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used to study the chemical properties and reactivity of Remdesivir derivatives.
Biology: Employed in biological assays to understand the interaction of the drug with biological targets.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Remdesivir in the body.
Industry: Applied in the development of new antiviral drugs and therapeutic agents.
作用機序
The mechanism of action of (S)-Remdesivir-alanine-D4 is similar to that of Remdesivir. It acts as a prodrug, which is metabolized in the body to its active form. The active form inhibits the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. By blocking this enzyme, the compound effectively halts the replication of the virus, thereby reducing the viral load in the body.
類似化合物との比較
Similar Compounds
Remdesivir: The parent compound, widely used as an antiviral medication.
GS-441524: A nucleoside analog and a metabolite of Remdesivir.
Favipiravir: Another antiviral drug with a similar mechanism of action.
Uniqueness
(S)-Remdesivir-alanine-D4 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in pharmacokinetic studies, allowing researchers to track the drug’s metabolism more accurately. The deuterium atoms also confer increased stability to the compound, potentially enhancing its therapeutic efficacy.
特性
分子式 |
C27H35N6O8P |
|---|---|
分子量 |
606.6 g/mol |
IUPAC名 |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1/i3D3,17D |
InChIキー |
RWWYLEGWBNMMLJ-OJVVGVSFSA-N |
異性体SMILES |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
正規SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)



![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)








